
Benzenemethanol, 2-hydroxy-3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2-hydroxy-3-(phenylmethoxy)- is an organic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 . It is also known by the synonym 2-(benzyloxy)-6-(hydroxymethyl)phenol . This compound is characterized by the presence of a benzenemethanol core substituted with a hydroxy group and a phenylmethoxy group.
Preparation Methods
The synthesis of Benzenemethanol, 2-hydroxy-3-(phenylmethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Benzenemethanol, 2-hydroxy-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the phenylmethoxy group to form the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenemethanol, 2-hydroxy-3-(phenylmethoxy)- has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-hydroxy-3-(phenylmethoxy)- involves its interaction with specific molecular targets. The hydroxy and phenylmethoxy groups play a crucial role in its binding to target molecules, influencing its biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Benzenemethanol, 2-hydroxy-3-(phenylmethoxy)- can be compared with similar compounds such as:
Benzenemethanol, 3-hydroxy-: This compound has a similar structure but lacks the phenylmethoxy group, resulting in different chemical and biological properties.
2-(benzyloxy)-6-(hydroxymethyl)phenol: This synonym highlights the structural similarity but emphasizes the presence of the benzyloxy and hydroxymethyl groups.
The uniqueness of Benzenemethanol, 2-hydroxy-3-(phenylmethoxy)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
262266-30-8 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-phenylmethoxyphenol |
InChI |
InChI=1S/C14H14O3/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-8,15-16H,9-10H2 |
InChI Key |
ONLWXEAVPWHZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















